Dimethyl 3,3'-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate
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Overview
Description
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is a complex organic compound that features a diphenylphosphanyl group attached to a pyrrole ring, which is further connected to a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate typically involves multiple steps. One common method is the Williamson etherification, where methyl 3-(4-hydroxyphenyl)propanoate reacts with 1,2-dibromoethane . This reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.
Scientific Research Applications
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways. The pyrrole ring may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Another phosphonate ester with different substituents.
2,2’-Diphenyl-3,3’-diindolylmethane: A compound with similar structural features but different functional groups.
Uniqueness
Dimethyl 3,3’-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)-1,3-phenylene)dipropionate is unique due to its combination of a diphenylphosphanyl group and a pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Properties
Molecular Formula |
C30H30NO4P |
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Molecular Weight |
499.5 g/mol |
IUPAC Name |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)-3-(3-methoxy-3-oxopropyl)phenyl]propanoate |
InChI |
InChI=1S/C30H30NO4P/c1-34-28(32)20-18-23-11-9-12-24(19-21-29(33)35-2)30(23)31-22-10-17-27(31)36(25-13-5-3-6-14-25)26-15-7-4-8-16-26/h3-17,22H,18-21H2,1-2H3 |
InChI Key |
CYHRNLZBBINKMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C(=CC=C1)CCC(=O)OC)N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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